2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate is a pharmaceutical secondary standard and certified reference material. It is often used in quality control laboratories for the calibration and validation of analytical methods. The compound is related to ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate typically involves the esterification of 2-(4-Isobutylphenyl)propanoic acid with 2-Hydroxypropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be used to enhance the efficiency and yield of the esterification process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(4-Isobutylphenyl)propanoic acid.
Reduction: Formation of 2-(4-Isobutylphenyl)propanol.
Substitution: Formation of various substituted esters depending on the reagent used.
Scientific Research Applications
2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the quality control of pharmaceutical products to ensure consistency and accuracy in drug formulations.
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate is related to its interaction with biological targets. It may inhibit the activity of cyclooxygenase enzymes, similar to ibuprofen, leading to reduced production of prostaglandins and alleviation of inflammation and pain. The compound’s ester group allows it to be hydrolyzed in vivo, releasing the active ibuprofen moiety.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: The parent compound, widely used as an NSAID.
2-(4-Isobutylphenyl)propanoic acid: The carboxylic acid form of ibuprofen.
2-(4-Isobutylphenyl)propanol: The alcohol derivative of ibuprofen.
Uniqueness
2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate is unique due to its ester linkage, which can be hydrolyzed to release ibuprofen. This property makes it useful as a prodrug, potentially offering improved pharmacokinetic properties compared to ibuprofen alone. Additionally, its use as a reference standard in analytical chemistry highlights its importance in ensuring the accuracy and reliability of pharmaceutical analyses.
Properties
IUPAC Name |
2-hydroxypropyl 2-[4-(2-methylpropyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-11(2)9-14-5-7-15(8-6-14)13(4)16(18)19-10-12(3)17/h5-8,11-13,17H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCGZWWOXKSFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.